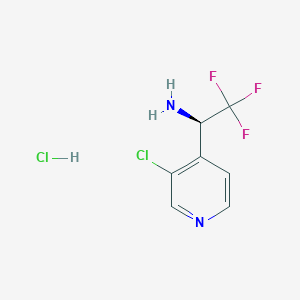
Methyl(R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoatehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group on a propanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride typically involves multi-step organic synthesis. One common method starts with the preparation of the intermediate 5-fluoro-2-hydroxybenzaldehyde, which is then subjected to a series of reactions including amination, esterification, and hydrochloride salt formation. The reaction conditions often involve the use of solvents like methanol or ethanol, catalysts such as palladium on carbon, and reagents like sodium borohydride for reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-amino-3-(5-fluoro-2-oxophenyl)propanoate.
Reduction: 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanol.
Substitution: Various amide or urea derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride exerts its effects involves its interaction with molecular targets such as tubulin. It disrupts microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells . This compound upregulates mitotic regulatory proteins like BubR1 and Cyclin B1 while downregulating Aurora B, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate: Lacks the hydrochloride salt form.
Methyl 3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate: Different stereochemistry.
Methyl 3-amino-3-(5-chloro-2-hydroxyphenyl)propanoate: Chlorine instead of fluorine.
Uniqueness
Methyl®-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H12FNO3 |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
methyl (3R)-3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)5-8(12)7-4-6(11)2-3-9(7)13/h2-4,8,13H,5,12H2,1H3/t8-/m1/s1 |
Clé InChI |
QWYDJKUUVMGCNN-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)C[C@H](C1=C(C=CC(=C1)F)O)N |
SMILES canonique |
COC(=O)CC(C1=C(C=CC(=C1)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


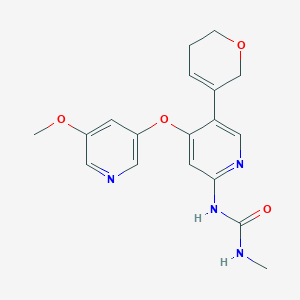
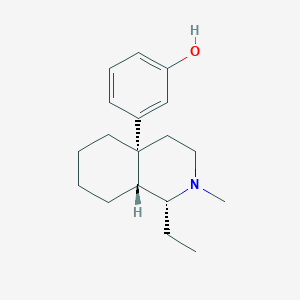

![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)


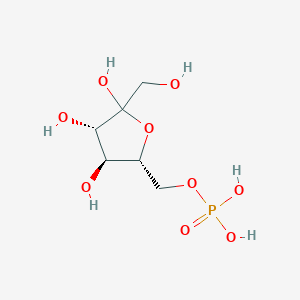
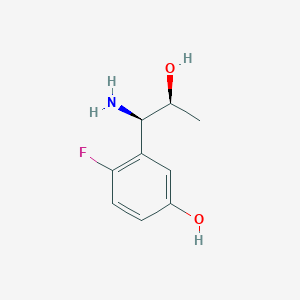

![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
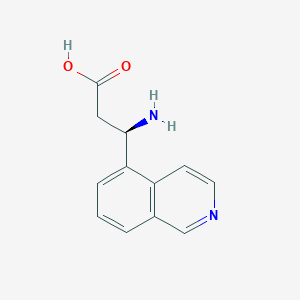
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
![Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)
